N-(Phenyloxycarbonyl)-L-valine methyl ester
CAS No.: 153441-77-1
Cat. No.: VC21092006
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153441-77-1 |
---|---|
Molecular Formula | C13H17NO4 |
Molecular Weight | 251.28 g/mol |
IUPAC Name | methyl (2S)-3-methyl-2-(phenoxycarbonylamino)butanoate |
Standard InChI | InChI=1S/C13H17NO4/c1-9(2)11(12(15)17-3)14-13(16)18-10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m0/s1 |
Standard InChI Key | HVZNBHBPOHUKAF-NSHDSACASA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)OC)NC(=O)OC1=CC=CC=C1 |
SMILES | CC(C)C(C(=O)OC)NC(=O)OC1=CC=CC=C1 |
Canonical SMILES | CC(C)C(C(=O)OC)NC(=O)OC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Properties
N-(Phenyloxycarbonyl)-L-valine methyl ester (CAS No: 153441-77-1) is an important derivative of L-valine with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol. The compound features a carbamate structure that influences its chemical reactivity and biological properties. Its IUPAC name is methyl (2S)-3-methyl-2-(phenoxycarbonylamino)butanoate .
The structure consists of three key components: a valine amino acid core, a phenyloxycarbonyl (Phoc) group protecting the amino functionality, and a methyl ester group at the carboxyl terminus. The phenyloxycarbonyl group enhances lipophilicity and stability, making it suitable for various applications in synthetic chemistry.
Physical and Chemical Properties
The compound exists as a white solid under standard conditions. Its key physicochemical properties are summarized in Table 1:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇NO₄ |
Molecular Weight | 251.28 g/mol |
XLogP3 | 2.8 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 6 |
Topological Polar Surface Area | 64.6 Ų |
Exact Mass | 251.11575802 Da |
InChIKey | HVZNBHBPOHUKAF-NSHDSACASA-N |
Table 1: Physicochemical properties of N-(Phenyloxycarbonyl)-L-valine methyl ester
The moderate hydrophobicity (XLogP3 value of 2.8) indicates a balance between hydrophilic and lipophilic characteristics, which is advantageous for drug development applications and for its solubility in common organic solvents .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of N-(Phenyloxycarbonyl)-L-valine methyl ester typically involves a two-step process starting from L-valine. The first step involves esterification of L-valine with methanol in the presence of an acid catalyst to form L-valine methyl ester. Subsequently, the phenyloxycarbonyl group is introduced through a reaction with phenyl chloroformate under basic conditions.
The synthesis typically follows this general scheme:
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Esterification: L-Valine → L-Valine Methyl Ester
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Protection: L-Valine Methyl Ester + Phenyl Chloroformate → N-(Phenyloxycarbonyl)-L-valine methyl ester
A detailed synthetic protocol begins with L-valine methyl ester hydrochloride, which is treated with phenyl chloroformate (or chloroformate derivatives) in the presence of a base such as potassium carbonate or tetramethylethylenediamine in dichloromethane or ether. Research has shown that optimal yields (approximately 70-80%) are achieved under anhydrous conditions with careful pH control (pH 8-9) to prevent hydrolysis of the methyl ester. Side reactions, such as over-substitution or racemization, can be minimized by maintaining low temperatures (0-5°C) during reagent addition.
Laboratory-Scale Preparation
A specific laboratory procedure for the preparation of N-(Phenyloxycarbonyl)-L-valine methyl ester is described in the research literature. Following general procedures for the synthesis of N-(2-pyridylsulfonyl) amino acid esters, L-valine methyl ester hydrochloride can be reacted with 2-pyridylsulfonyl chloride and N,N,N',N'-tetramethylethylenediamine in acetonitrile. After overnight stirring at room temperature, the reaction mixture is processed to yield the desired product .
Similarly, when using the phenyloxycarbonyl protecting group, L-valine methyl ester hydrochloride is treated with phenyl chloroformate and an appropriate base. The reaction typically yields N-(Phenyloxycarbonyl)-L-valine methyl ester as a white solid with approximately 97% yield .
Chemical Reactivity and Transformations
Types of Reactions
N-(Phenyloxycarbonyl)-L-valine methyl ester undergoes various chemical reactions due to its functional groups. The most significant reactions include:
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Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
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Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
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Nucleophilic Substitution: The phenyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Selective Deprotection
The phenyloxycarbonyl (Phoc) group serves as a temporary protecting group for the α-amino group of valine, enabling selective deprotection under mild acidic conditions (e.g., 30% TFA in DCM) while leaving the methyl ester intact. This property is critical in solid-phase peptide synthesis (SPPS) for constructing valine-rich sequences, such as antiviral peptides or β-sheet motifs. The methyl ester further stabilizes the C-terminus against premature hydrolysis during coupling reactions.
Urea Formation
Recent research has shown that phenylcarbamates (like N-(Phenyloxycarbonyl)-L-valine methyl ester) can selectively form urea compounds. The phenylcarbamate serves as both a protective group for amines and a chemoselective group to discriminate phenyl carbamates of primary or secondary amines. This selective reactivity is valuable in peptide chemistry and has applications in the preparation of dissymmetric ureas with high yields and selectivity .
Spectroscopic Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for characterizing N-(Phenyloxycarbonyl)-L-valine methyl ester. The ¹H NMR spectrum typically shows characteristic signals for the methyl ester (~δ 3.6 ppm, singlet), phenyloxycarbonyl aromatic protons (δ 7.2-7.5 ppm, multiplet), and signals corresponding to the valine side chains .
The ¹³C NMR spectrum shows signals for the ester carbonyl (δ 170-175 ppm) and other key carbons in the molecule. A complete spectroscopic analysis helps confirm the structure and purity of the compound, particularly important in synthetic applications .
Infrared Spectroscopy
Infrared (IR) spectroscopy of N-(Phenyloxycarbonyl)-L-valine methyl ester shows characteristic absorption bands, including the ester carbonyl (C=O) stretch at approximately 1744 cm⁻¹ and the urethane (N-C=O) absorption at approximately 1680 cm⁻¹. These spectral features help distinguish the compound from related derivatives and confirm its structural integrity.
Mass Spectrometry
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of N-(Phenyloxycarbonyl)-L-valine methyl ester. The molecular ion peak at m/z 251 corresponds to the molecular weight of the compound, and additional fragment ions provide structural confirmation .
Applications in Chemical Synthesis
Role in Peptide Synthesis
N-(Phenyloxycarbonyl)-L-valine methyl ester plays a crucial role in peptide synthesis as a building block. The phenyloxycarbonyl group serves as a protecting group for the amino functionality of L-valine, allowing selective reactions to occur at other sites. This selective reactivity is crucial in peptide synthesis where precise control over chemical transformations is required.
The compound is particularly useful in the preparation of peptides and proteins due to its ability to form stable conjugates with therapeutic agents. In peptide synthesis, the phenyloxycarbonyl group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to build the peptide chain.
Pharmaceutical Applications
In pharmaceutical chemistry, N-(Phenyloxycarbonyl)-L-valine methyl ester serves as an intermediate in the synthesis of various bioactive compounds. The phenyloxycarbonyl group enhances lipophilicity and stability, making derivatives suitable candidates for drug development.
Research has shown that carbamate derivatives like N-(Phenyloxycarbonyl)-L-valine methyl ester can exhibit significant anti-inflammatory activity. Studies have reported that related compounds show IC50 values ranging from 6.71 µM to 41.59 µM against cyclooxygenase-2 (COX-2), highlighting their potential as anti-inflammatory agents.
Biological Activity and Mechanisms
Inhibition of Enzymatic Activity
Studies have shown that carbamate derivatives similar to N-(Phenyloxycarbonyl)-L-valine methyl ester can inhibit enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes. Related compounds have demonstrated IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
Protein Interactions
Molecular docking studies suggest that the phenyloxycarbonyl group in compounds like N-(Phenyloxycarbonyl)-L-valine methyl ester facilitates strong hydrogen bonding interactions with active site residues in target proteins. This interaction can modulate protein activity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Variations
N-(Phenyloxycarbonyl)-L-valine methyl ester can be compared with several structurally related compounds to understand how subtle structural differences affect their properties and applications. Table 2 presents a comparison of N-(Phenyloxycarbonyl)-L-valine methyl ester with related compounds:
Compound | Molecular Formula | Unique Features | Applications |
---|---|---|---|
N-(Phenyloxycarbonyl)-L-valine methyl ester | C₁₃H₁₇NO₄ | Phenyloxycarbonyl protecting group | Peptide synthesis |
N-Boc-L-valine methyl ester | C₁₁H₂₁NO₄ | tert-Butyloxycarbonyl group | Peptide synthesis |
N-acetyl-L-valine methyl ester | C₈H₁₅NO₃ | Acetyl group instead of phenoxy | Biochemical studies |
N-(benzyloxycarbonyl)-L-valine methyl ester | C₁₄H₁₉NO₄ | Benzyl group enhances lipophilicity | Pharmacological studies |
L-Valine methyl ester | C₆H₁₃NO₂ | No protecting group | Precursor in synthesis |
Table 2: Comparison of N-(Phenyloxycarbonyl)-L-valine methyl ester with related compounds
Stereochemical Considerations
The stereochemistry of N-(Phenyloxycarbonyl)-L-valine methyl ester, particularly its L-configuration, is critical for its biological activity and applications in peptide synthesis. Compared to D-isomers (e.g., N-Benzyl-D-valine methyl ester hydrochloride), L-isomers are generally preferred in drug design for compatibility with natural enzymatic systems. D-isomers exhibit distinct pharmacokinetics compared to L-isomers due to altered enzyme interactions and are less common in therapeutics due to metabolic incompatibility.
Current Research and Future Perspectives
Research on N-(Phenyloxycarbonyl)-L-valine methyl ester and related compounds continues to evolve, particularly in the areas of peptide synthesis, medicinal chemistry, and materials science. The phenyloxycarbonyl (Phoc) carbamate has shown chemioselective reactivity, making it valuable in the preparation of urea derivatives and other bioactive compounds .
Recent studies have demonstrated the utility of phenylcarbamates in creating dissymmetric ureas with total selectivity for aliphatic versus aromatic amines. This selective reactivity opens up new possibilities for the application of N-(Phenyloxycarbonyl)-L-valine methyl ester in peptide and pseudopeptide chemistry .
Future research may focus on exploring new applications of N-(Phenyloxycarbonyl)-L-valine methyl ester in drug delivery systems, the development of novel bioactive compounds, and the synthesis of new materials with tailored properties. As our understanding of the chemical and biological properties of this compound continues to grow, so too will its potential applications in various fields.
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